Cas no 2354839-94-2 (tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate)
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-28298598
- tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate
- 2354839-94-2
-
- Inchi: 1S/C11H15BrN2O4S/c1-11(2,3)18-10(15)14-9-7(12)5-4-6-8(9)19(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17)
- InChI Key: ROKXLDUEYXNXGZ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1NC(=O)OC(C)(C)C)S(N)(=O)=O
Computed Properties
- Exact Mass: 349.99359g/mol
- Monoisotopic Mass: 349.99359g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 107Ų
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28298598-1g |
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate |
2354839-94-2 | 1g |
$1142.0 | 2023-09-07 | ||
| Enamine | EN300-28298598-5g |
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate |
2354839-94-2 | 5g |
$3313.0 | 2023-09-07 | ||
| Enamine | EN300-28298598-10g |
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate |
2354839-94-2 | 10g |
$4914.0 | 2023-09-07 | ||
| Enamine | EN300-28298598-0.05g |
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate |
2354839-94-2 | 95.0% | 0.05g |
$959.0 | 2025-03-19 | |
| Enamine | EN300-28298598-0.1g |
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate |
2354839-94-2 | 95.0% | 0.1g |
$1005.0 | 2025-03-19 | |
| Enamine | EN300-28298598-0.25g |
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate |
2354839-94-2 | 95.0% | 0.25g |
$1051.0 | 2025-03-19 | |
| Enamine | EN300-28298598-0.5g |
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate |
2354839-94-2 | 95.0% | 0.5g |
$1097.0 | 2025-03-19 | |
| Enamine | EN300-28298598-1.0g |
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate |
2354839-94-2 | 95.0% | 1.0g |
$1142.0 | 2025-03-19 | |
| Enamine | EN300-28298598-2.5g |
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate |
2354839-94-2 | 95.0% | 2.5g |
$2240.0 | 2025-03-19 | |
| Enamine | EN300-28298598-5.0g |
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate |
2354839-94-2 | 95.0% | 5.0g |
$3313.0 | 2025-03-19 |
tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate
Recent Advances in the Study of tert-Butyl N-(2-bromo-6-sulfamoylphenyl)carbamate (CAS: 2354839-94-2)
The compound tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate (CAS: 2354839-94-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfamoyl and carbamate functional groups, has shown promising potential in various therapeutic applications, including enzyme inhibition and drug development. Recent studies have focused on elucidating its synthetic pathways, biological activities, and potential as a scaffold for novel drug candidates.
One of the key areas of interest is the role of tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate in the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that play critical roles in physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of these enzymes has been implicated in diseases like glaucoma, epilepsy, and cancer. Preliminary studies indicate that this compound exhibits selective inhibition against specific carbonic anhydrase isoforms, making it a potential candidate for targeted therapy.
In addition to its enzyme inhibitory properties, recent research has explored the synthetic versatility of tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate. The presence of both bromo and sulfamoyl groups offers multiple sites for further chemical modifications, enabling the development of derivatives with enhanced pharmacological profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful coupling of this compound with various heterocyclic moieties, resulting in derivatives with improved solubility and bioavailability.
Another noteworthy development is the application of tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate in proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutics that facilitate the degradation of target proteins via the ubiquitin-proteasome system. Researchers have utilized this compound as a linker or warhead in PROTAC design, capitalizing on its stability and reactivity. Early-stage in vitro studies have shown promising results in degrading disease-relevant proteins, highlighting its potential in next-generation drug discovery.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate. Issues such as metabolic stability, tissue penetration, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate (CAS: 2354839-94-2) represents a versatile and promising compound in chemical biology and drug development. Its dual functionality as an enzyme inhibitor and a synthetic scaffold opens up new avenues for therapeutic innovation. Continued research and development efforts are expected to unlock its full potential, paving the way for novel treatments in various disease areas.
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